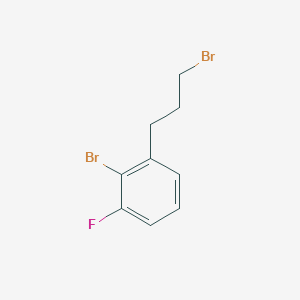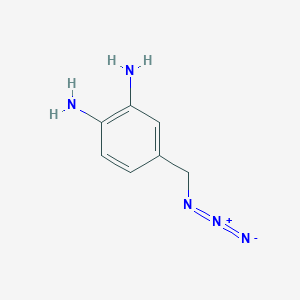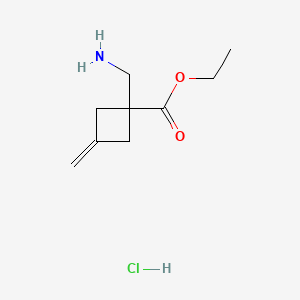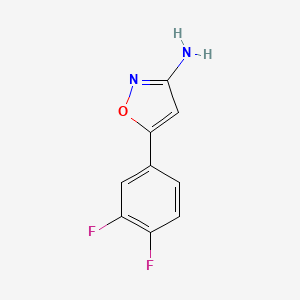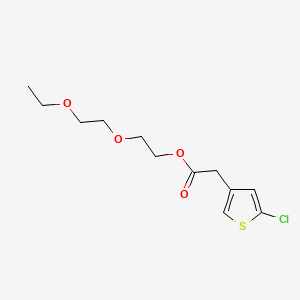
2-(2-Ethoxyethoxy)ethyl 2-(5-chlorothiophen-3-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Ethoxyethoxy)ethyl 2-(5-chlorothiophen-3-yl)acetate is an organic compound that features a thiophene ring substituted with a chlorine atom and an acetate group
Méthodes De Préparation
The synthesis of 2-(2-Ethoxyethoxy)ethyl 2-(5-chlorothiophen-3-yl)acetate typically involves the reaction of 2-(2-Ethoxyethoxy)ethanol with 2-(5-chlorothiophen-3-yl)acetyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Analyse Des Réactions Chimiques
2-(2-Ethoxyethoxy)ethyl 2-(5-chlorothiophen-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Applications De Recherche Scientifique
2-(2-Ethoxyethoxy)ethyl 2-(5-chlorothiophen-3-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of thiophene derivatives with biological targets.
Mécanisme D'action
The mechanism of action of 2-(2-Ethoxyethoxy)ethyl 2-(5-chlorothiophen-3-yl)acetate involves its interaction with molecular targets in biological systems. The thiophene ring can interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
2-(2-Ethoxyethoxy)ethyl 2-(5-chlorothiophen-3-yl)acetate can be compared with other thiophene derivatives such as:
2-(2-Ethoxyethoxy)ethyl acetate: This compound lacks the chlorine atom and the thiophene ring, making it less versatile in certain applications.
Ethyl 2-(2-chlorothiophen-3-yl)-2-oxoacetate: This compound has a similar structure but differs in the ester group, which can affect its reactivity and applications.
The unique combination of the ethoxyethoxyethyl group and the chlorothiophene ring in this compound provides it with distinct properties that can be leveraged in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C12H17ClO4S |
|---|---|
Poids moléculaire |
292.78 g/mol |
Nom IUPAC |
2-(2-ethoxyethoxy)ethyl 2-(5-chlorothiophen-3-yl)acetate |
InChI |
InChI=1S/C12H17ClO4S/c1-2-15-3-4-16-5-6-17-12(14)8-10-7-11(13)18-9-10/h7,9H,2-6,8H2,1H3 |
Clé InChI |
KJLTZSQTMWYQRY-UHFFFAOYSA-N |
SMILES canonique |
CCOCCOCCOC(=O)CC1=CSC(=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


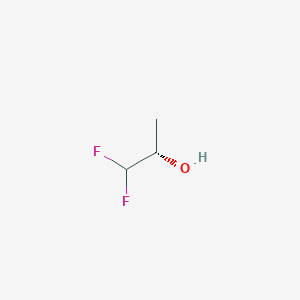
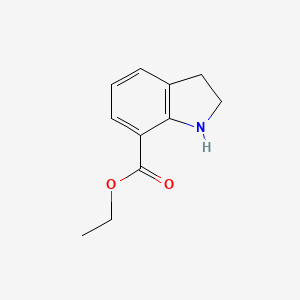
![4-Chloro-7-iodo-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B13567810.png)
![N-[2-(1-methyl-1H-indazol-3-yl)propan-2-yl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxamide](/img/structure/B13567819.png)
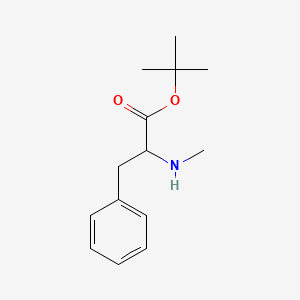
![Tert-butyl 1-(tetramethyl-1,3,2-dioxaborolan-2-yl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13567828.png)
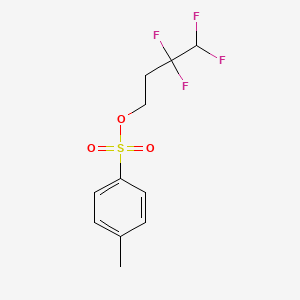
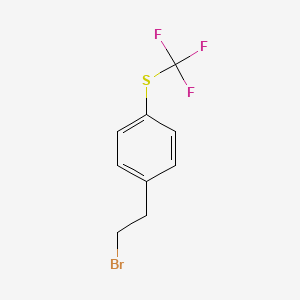
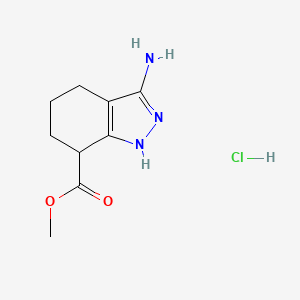
![Ethyl 2-[6-bromo-5-(2-phenylethynyl)pyridin-2-yl]-2,2-difluoroacetate](/img/structure/B13567833.png)
